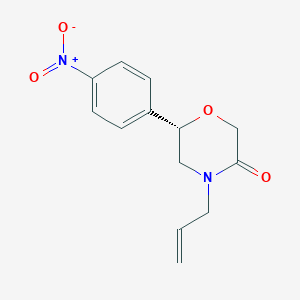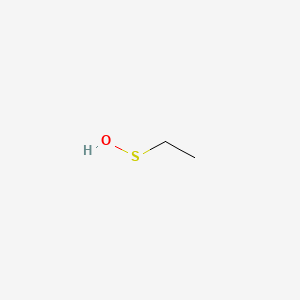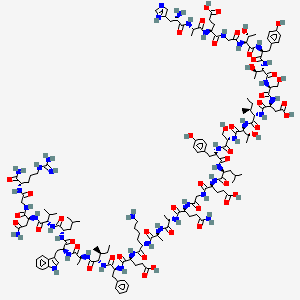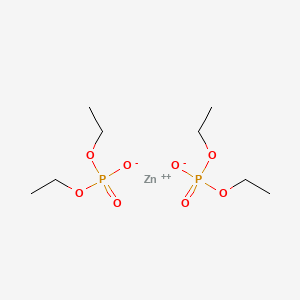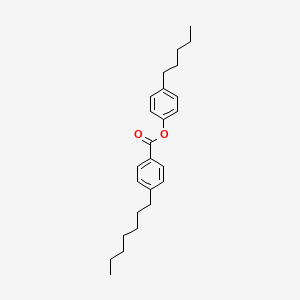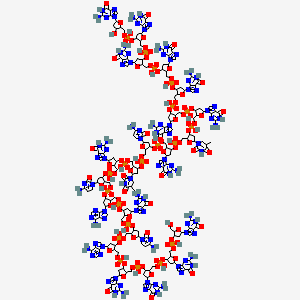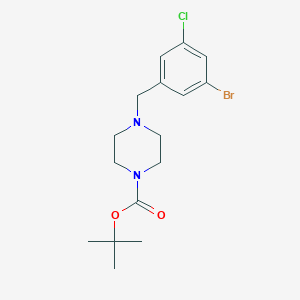
Tert-butyl 4-(3-bromo-5-chlorobenzyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(3-bromo-5-chlorobenzyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a benzyl group substituted with bromine and chlorine atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-bromo-5-chlorobenzyl)piperazine-1-carboxylate typically involves the reaction of 3-bromo-5-chlorobenzyl chloride with tert-butyl piperazine-1-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or recrystallization techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
Tert-butyl 4-(3-bromo-5-chlorobenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the halogen atoms on the benzyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.
科学研究应用
Tert-butyl 4-(3-bromo-5-chlorobenzyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its piperazine moiety.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl 4-(3-bromo-5-chlorobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. Additionally, the presence of halogen atoms on the benzyl group can enhance the compound’s binding affinity and selectivity for certain targets.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(3-bromo-5-chlorobenzyl)piperazine-1-carboxylate is unique due to the specific substitution pattern on the benzyl group, which includes both bromine and chlorine atoms. This unique substitution can influence the compound’s chemical reactivity, binding affinity, and selectivity for molecular targets, making it a valuable compound for various scientific research applications.
属性
分子式 |
C16H22BrClN2O2 |
|---|---|
分子量 |
389.7 g/mol |
IUPAC 名称 |
tert-butyl 4-[(3-bromo-5-chlorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22BrClN2O2/c1-16(2,3)22-15(21)20-6-4-19(5-7-20)11-12-8-13(17)10-14(18)9-12/h8-10H,4-7,11H2,1-3H3 |
InChI 键 |
OPAUQHSGNSLJPK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


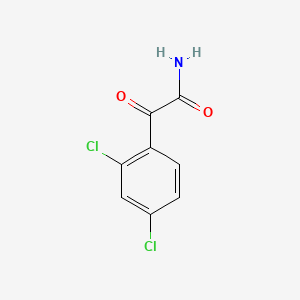
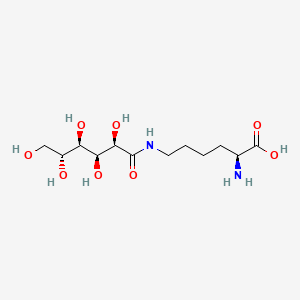
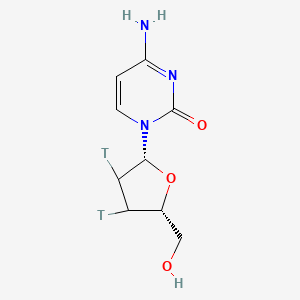
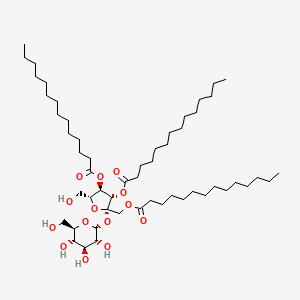

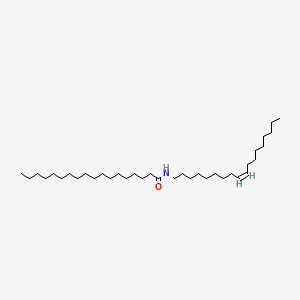
![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)
